molecular formula C18H16ClF2N3O B10956042 4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10956042
M. Wt: 363.8 g/mol
InChI Key: SJIQOYMDJUKNTB-UHFFFAOYSA-N
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Description

3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features, including a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a chlorodifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Ether Formation: The final step involves the formation of the ether linkage, typically through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazolo[3,4-b]pyridine core.

    Reduction: Reduction reactions can target the chlorodifluoromethyl group, potentially converting it to a difluoromethyl or trifluoromethyl group.

    Substitution: The aromatic ring and the ether linkage can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENOL
  • 3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL ACETATE

Uniqueness

Compared to these similar compounds, 3-{4-[CHLORO(DIFLUORO)METHYL]-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER stands out due to its ether linkage, which can influence its reactivity and interaction with biological targets. This unique feature can enhance its stability and solubility, making it more suitable for certain applications.

Properties

Molecular Formula

C18H16ClF2N3O

Molecular Weight

363.8 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(3-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H16ClF2N3O/c1-24-17-15(16(23-24)10-6-7-10)13(18(19,20)21)9-14(22-17)11-4-3-5-12(8-11)25-2/h3-5,8-10H,6-7H2,1-2H3

InChI Key

SJIQOYMDJUKNTB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)Cl)C(=N1)C4CC4

Origin of Product

United States

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